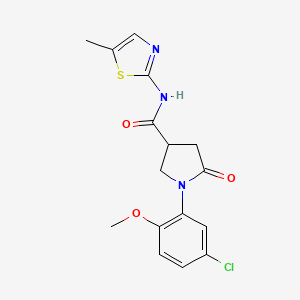
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical formula C₁₈H₁₈ClN₃O₃S, belongs to the class of heterocyclic compounds. Its complex structure combines elements from various functional groups, making it an interesting target for research and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
-
Formation of the Thiazole Ring
- Start with 5-methyl-1,3-thiazole-2-carboxylic acid.
- React it with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Cyclize the acid chloride with 2-amino-5-chlorobenzaldehyde to obtain the thiazole ring.
-
Amide Formation
- React the thiazole intermediate with 5-chloro-2-methoxyaniline to form the amide linkage.
- Protect the amino group with a suitable protecting group (e.g., Boc or Fmoc).
-
Oxidation and Cyclization
- Oxidize the thiazole nitrogen to the corresponding oxopyrrolidine.
- Remove the protecting group to reveal the free amine.
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories using the methods described above.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various reactions:
Oxidation: The thiazole ring can be oxidized to form the corresponding oxopyrrolidine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
Common reagents include thionyl chloride, 2-amino-5-chlorobenzaldehyde, and various oxidizing agents.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Antibacterial Properties: Thiazole derivatives often possess antibacterial properties.
Agrochemicals: Some thiazole-based compounds are used in pesticides and herbicides.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Remember that further research and experimentation are necessary to fully understand this compound’s potential
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-7-18-16(24-9)19-15(22)10-5-14(21)20(8-10)12-6-11(17)3-4-13(12)23-2/h3-4,6-7,10H,5,8H2,1-2H3,(H,18,19,22) |
InChI Key |
NMBAVHGIPGNDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


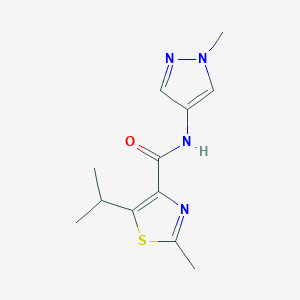
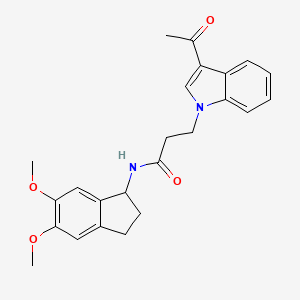

![1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11026250.png)
![(1E)-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026262.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)

![N-[1,2,4]Triazol-4-yl-benzenesulfonamide](/img/structure/B11026291.png)
![(2Z)-2-(8,9-dimethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11026298.png)
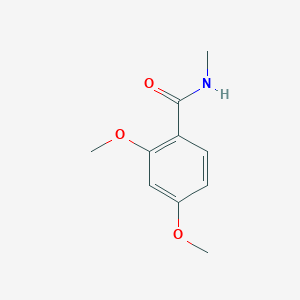
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)
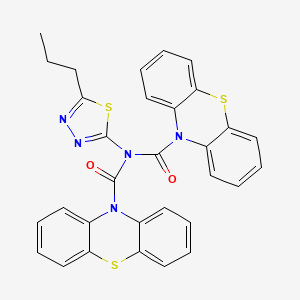
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate](/img/structure/B11026327.png)
